molecular formula C16H13N5O3S B5457234 4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate

4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate

Cat. No.: B5457234
M. Wt: 355.4 g/mol
InChI Key: FKDCKFZJYVRFTF-UHFFFAOYSA-N
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Description

4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate is a complex organic compound with a unique structure that combines a pyridinium ion, a thiazole ring, and a nitrophenyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the pyridinium ion and the nitrophenyl hydrazone group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the nitrophenyl group or other parts of the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, including temperature, solvent, and pH adjustments.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield different oxidized forms of the compound, while reduction could lead to the formation of amines or other reduced derivatives.

Scientific Research Applications

4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may have potential as a biochemical probe or in the development of new drugs.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific proteins or enzymes, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate include other pyridinium-based thiazole derivatives and nitrophenyl hydrazones.

Uniqueness

What sets this compound apart is its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

4-(3-methylpyridin-1-ium-1-yl)-5-[(Z)-[(4-nitrophenyl)hydrazinylidene]methyl]-1,3-thiazol-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3S/c1-11-3-2-8-20(10-11)15-14(25-16(22)18-15)9-17-19-12-4-6-13(7-5-12)21(23)24/h2-10,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKDCKFZJYVRFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])C=NNC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[N+](=CC=C1)C2=C(SC(=N2)[O-])/C=N\NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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